Synthetic Lethality vs. Pseurotin A in Hof1Δ Yeast
In a yeast halo assay employing wild-type and cell cycle-related mutant strains of Saccharomyces cerevisiae, 11-O-methylpseurotin A selectively inhibited the growth of a Hof1 deletion strain (hof1Δ). In contrast, the closely related analog pseurotin A, isolated from the same fungal source, was found to be completely inactive in the identical yeast screen [1]. This direct head-to-head comparison establishes a clear functional divergence conferred by the 11-O-methyl substitution.
Pseurotin A: Inactive
| Evidence Dimension | Growth inhibition in yeast synthetic lethality screen |
|---|---|
| Target Compound Data | Active (selective inhibition of Hof1Δ strain) |
| Comparator Or Baseline | Pseurotin A: Inactive |
| Quantified Difference | Qualitative selectivity (active vs. inactive) |
| Conditions | Saccharomyces cerevisiae wild-type and mutant strains, yeast halo assay |
Why This Matters
This unique selectivity makes 11-O-methylpseurotin A a valuable chemical probe for studying cytokinesis and Hof1-mediated pathways, a property not shared by pseurotin A, thereby preventing experimental misinterpretation when studying this pathway.
- [1] Boot, C. M., Gassner, N. C., Compton, J. E., Tenney, K., Crews, P., & McConnell, O. J. (2007). Pinpointing Pseurotins from a Marine-Derived Aspergillus as Tools for Chemical Genetics Using a Synthetic Lethality Yeast Screen. Journal of Natural Products, 70(10), 1672–1675. View Source
